Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate
Overview
Description
Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ethyl 3-(2-chlorophenyl)-3-oxobutanoate or ethyl 3-(2-chlorophenyl)glutaconate. It is a white crystalline solid that has a molecular weight of 285.74 g/mol.
Scientific Research Applications
Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate has various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an antitumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In organic synthesis, Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate is used as a starting material for the synthesis of other compounds. In material science, this compound has been studied for its potential as a building block for the synthesis of functional materials.
Mechanism Of Action
The mechanism of action of Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes involved in the growth of cancer cells. Specifically, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting the activity of these enzymes, Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate may prevent the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate can inhibit the growth of tumors in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate in lab experiments is its high yield and purity. This compound is relatively easy to synthesize, and the resulting product is typically of high purity. Another advantage is its potential as an antitumor agent. Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
One limitation of using Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate in lab experiments is its potential toxicity. This compound has not been extensively studied for its toxicity, and its safety profile is not well-established. Another limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate. One direction is to further investigate its potential as an antitumor agent. This compound has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer therapies. Another direction is to explore its potential as a building block for the synthesis of functional materials. Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate has already been studied in this context, but further research could lead to the development of new materials with unique properties. Finally, more research is needed to establish the safety profile of this compound, particularly in the context of its potential as a therapeutic agent.
properties
IUPAC Name |
tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-13(2,3)17-12(16)8-11(15)9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKBEIHGXRCYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449332 | |
Record name | 1,1-Dimethylethyl 2-chlorobenzoylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate | |
CAS RN |
263239-24-3 | |
Record name | 1,1-Dimethylethyl 2-chlorobenzoylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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